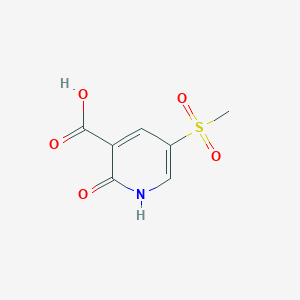

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-14(12,13)4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMOBCKYMMMKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a pyridine derivative followed by oxidation and carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full potential.

Comparison with Similar Compounds

Comparison with Pyridine-3-carboxylic Acid Derivatives

Pyridine-3-carboxylic acid derivatives share the core structure but differ in substituents, significantly altering their properties:

Table 1: Key Pyridine-3-carboxylic Acid Derivatives

Key Findings:

- Synthetic Yield: Both compound 11 () and compound 6 () exhibit moderate yields (67%), suggesting comparable synthetic feasibility despite differing substituents .

- Melting Points: The thienothiophene-substituted derivative (287–289°C) has a significantly higher melting point than the benzyl analog (128–130°C), likely due to enhanced π-π stacking and molecular rigidity .

- Functional Groups: The methyl ester () lacks the free carboxylic acid, reducing hydrogen-bonding capacity and altering solubility .

Comparison with Pyrrolidine-3-carboxylic Acid Derivatives

Pyrrolidine derivatives replace the pyridine ring with a five-membered saturated ring, affecting planarity and electronic properties:

Table 2: Key Pyrrolidine-3-carboxylic Acid Derivatives

Key Findings:

- Safety Profile: The phenyl-substituted pyrrolidine () is flagged as harmful, underscoring the impact of substituents on toxicity .

Structural and Functional Group Analysis

- Methylsulfonyl vs. In contrast, benzyl () and phenyl () groups are electron-neutral or donating, altering electronic environments .

- Ketone Position: The 2-oxo group in pyridine derivatives facilitates resonance stabilization, while pyrrolidine analogs (e.g., 5-oxo in ) localize electron density differently .

Physicochemical Properties and Spectral Data

- IR Spectroscopy: The C=O stretch in compound 11 (1722–1631 cm⁻¹) overlaps with pyridine and thienothiophene carbonyls, whereas pyrrolidine derivatives show distinct ketone absorptions .

Biological Activity

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid (CAS Number: 2137572-07-5) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

- Molecular Formula : C₇H₇NO₅S

- Molecular Weight : 217.20 g/mol

- Structure : The compound features a pyridine ring with a methylsulfonyl group and a carboxylic acid moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific metabolic pathways, which can lead to therapeutic effects in various conditions.

Key Interactions:

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially leading to the inhibition of bacterial growth or modulation of inflammatory responses .

- Receptor Modulation : It may also affect receptor activity, influencing signaling pathways that are crucial for cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens, including mycobacteria. Kinetic studies suggest that it is rapidly hydrolyzed to active metabolites that retain biological efficacy . The compound's structure–activity relationship (SAR) has been explored to enhance its antimycobacterial properties.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. Studies indicate that it can suppress cyclooxygenase (COX) activity, which is pivotal in the inflammatory response. For instance, the IC₅₀ values for COX inhibition were found to be comparable to standard anti-inflammatory drugs .

Case Studies

- Antimycobacterial Activity :

- Inhibition Studies :

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.